molecular formula C9H5ClFNO2S B1314803 4-fluoroisoquinoline-5-sulfonyl Chloride CAS No. 194032-33-2

4-fluoroisoquinoline-5-sulfonyl Chloride

Cat. No.: B1314803
CAS No.: 194032-33-2
M. Wt: 245.66 g/mol
InChI Key: UZUCKWMDQGESLP-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline-5-sulfonyl Chloride is an organic compound with the molecular formula C9H5ClFNO2S. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its utility as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride typically involves the sulfonation of 4-fluoroisoquinoline followed by chlorination. One common method includes reacting 4-fluoroisoquinoline with sulfuric anhydride in the presence or absence of sulfuric acid to form 4-fluoroisoquinoline-5-sulfonic acid. This intermediate is then reacted with a halogenating reagent such as phosphorus pentachloride or phosphorus oxychloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroisoquinoline-5-sulfonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting this compound with an amine can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 4-Fluoroisoquinoline-5-sulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the sulfonyl chloride group. The fluorine atom enhances the compound’s reactivity and stability, while the sulfonyl chloride group provides a versatile site for further chemical modifications .

Properties

IUPAC Name

4-fluoroisoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUCKWMDQGESLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474440
Record name 4-fluoroisoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-33-2
Record name 4-Fluoro-5-isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194032-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoroisoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the structure of 4-fluoroisoquinoline-5-sulfonyl chloride compared to its derivatives?

A1: In this compound (I), one of the sulfonyl oxygen atoms is positioned nearly in the same plane as the isoquinoline ring system. [] This conformation minimizes steric clashes between the bulky chlorosulfonyl group and the adjacent fluorine atom. This planar arrangement is not necessarily observed in its derivatives, as seen in compounds II and III, where the substituents on the sulfonyl group influence the overall conformation. []

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